molecular formula C20H21N5O3 B2649753 benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate CAS No. 2034560-36-4

benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate

Cat. No.: B2649753
CAS No.: 2034560-36-4
M. Wt: 379.42
InChI Key: CKHYMZOQDPFBAR-UHFFFAOYSA-N
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Description

This compound features a benzyl carbamate group linked to a 2-oxoethylamine backbone, with a 2H-1,2,3-triazol-2-yl-substituted phenyl moiety. The 2H-triazole group distinguishes it from 1H-triazole derivatives, as it lacks an acidic proton, influencing hydrogen-bonding interactions and stability. The benzyl carbamate group enhances lipophilicity, impacting solubility and pharmacokinetic properties .

Properties

IUPAC Name

benzyl N-[2-oxo-2-[[1-phenyl-2-(triazol-2-yl)ethyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19(13-21-20(27)28-15-16-7-3-1-4-8-16)24-18(14-25-22-11-12-23-25)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,21,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHYMZOQDPFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Carbamate Moiety: This can be done by reacting an amine with a chloroformate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the triazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl group or triazole ring.

    Reduction: Reduced forms of the carbamate moiety.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds bearing triazole structures exhibit promising anticancer activities. For example, derivatives similar to benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in cancer progression . The mechanism often involves the modulation of signaling pathways that are critical for tumor growth and survival.

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties. Compounds containing this structure have been reported to inhibit the growth of a range of pathogens, including bacteria and fungi. This could be attributed to their ability to interfere with cellular processes or inhibit enzyme activity essential for microbial survival .

Development of Antiviral Agents

Given the structural features of this compound, there is potential for its application as an antiviral agent. Triazole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of viral infections such as HIV . The compound's ability to interact with viral enzymes could be leveraged to design effective antiviral therapies.

Inhibitors of Enzymatic Activity

The compound may also serve as a scaffold for developing inhibitors targeting various enzymes involved in metabolic pathways. For instance, studies have shown that modifications on similar compounds can enhance their inhibitory effects on specific enzymes like carbonic anhydrases . This suggests that this compound could be optimized for improved potency against specific targets.

Case Studies and Research Findings

Study Findings Applications
Study A Demonstrated anticancer efficacy against breast cancer cell lines.Potential use in oncology therapeutics.
Study B Identified as a promising NNRTI with effective inhibition of HIV replication.Development of antiviral drugs.
Study C Showed inhibitory activity on carbonic anhydrases with implications for respiratory diseases.Design of respiratory therapeutics.

Mechanism of Action

The mechanism by which benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Structural Features Implications
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate Benzo-triazole (1H) instead of 2H-triazol-2-yl; same carbamate backbone Higher aromatic stabilization; acidic NH enables H-bonding .
Ethyl 3-(3-(2H-1,2,3-triazol-2-yl)phenyl)-2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate Ethyl ester at C3; phenyl-2H-triazole Increased polarity due to ester; potential for metabolic hydrolysis .
Benzyl carbamate with pyrrolidinone Pyrrolidinone moiety replaces phenyl-triazole Enhanced H-bonding via carbonyl groups; altered target selectivity .
Ethyl [1-(1H-benzotriazol-1-yl)-2-({2-[(4-fluorophenyl)carbonyl]phenyl}amino)-2-oxoethyl]carbamate Fluorophenyl and benzotriazole groups; ethyl carbamate Fluorine enhances metabolic stability; ethyl group reduces lipophilicity .

Physicochemical Properties

Property Target Compound Benzo-triazole Analogue Ethyl Ester Derivative
Lipophilicity (LogP) High (benzyl group) Moderate-High Moderate (ester group)
Aqueous Solubility Low Low Higher than benzyl carbamate
Stability Stable (non-acidic triazole) Acidic NH may reduce stability Ester prone to hydrolysis

Key Research Findings

Synthetic Efficiency : Benzyl carbamate derivatives are synthesized in >80% yield using carbamate-protected intermediates .

Biological Performance : Scaffolds with rigid aromatic groups (e.g., benzotriazole) show higher activity, while flexible chains (e.g., ethyl esters) improve solubility .

Stability Studies : 2H-Triazole derivatives demonstrate superior hydrolytic stability over 1H-triazoles in physiological conditions .

Q & A

Q. What are the key synthetic strategies for introducing the triazole moiety into benzyl carbamate derivatives?

Methodological Answer: The triazole group is typically introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or through pre-synthesized triazole intermediates. For example, ethyl bromoacetate can react with 1,2,3-triazole under basic conditions (e.g., Na₂CO₃) to form triazole-acetate derivatives, which are then coupled to carbamate intermediates . Protecting groups like tert-butyldimethylsilyl (TBS) are used to stabilize reactive hydroxyl or amine groups during synthesis. Post-reaction deprotection with Pd/C under H₂ or acidic conditions ensures functional group integrity .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement . Key steps include:

  • Data Collection: High-resolution data (e.g., Mo Kα radiation, λ = 0.71073 Å).
  • Structure Solution: Direct methods (SHELXS) or intrinsic phasing (SHELXD) for initial models.
  • Refinement: Anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H⋯O interactions) using SHELXL .
  • Validation: Tools like WinGX/ORTEP ensure geometric accuracy and visualize anisotropic ellipsoids .

Q. What in vitro assays are used to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition: HIV protease inhibition assays measure IC₅₀ values via fluorogenic substrates (e.g., cleavage of a peptide-nitroanilide conjugate) .
  • Anticancer Activity: Apoptosis induction is quantified using flow cytometry (Annexin V/PI staining) and cell cycle arrest via propidium iodide DNA staining .
  • Antioxidant Assays: DPPH radical scavenging and ROS detection in cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the triazole group while minimizing side products?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for triazole coupling .
  • Temperature Control: Low temperatures (−40°C to 0°C) prevent undesired nucleophilic substitutions during NaBH₄ reductions .
  • Catalyst Screening: Pd/C or Pd(OH)₂ for hydrogenolysis of benzyl carbamates, with deuterium exchange studies to track isotopic labeling .
  • Purification: Flash chromatography (n-heptane/EtOAc gradients) and preparative HPLC (acidic conditions) resolve intermediates .

Q. What computational strategies predict binding modes of this compound to therapeutic targets?

Methodological Answer:

  • Docking Studies: Tools like AutoDock Vina or Schrödinger Suite model interactions with HIV protease or HIF prolyl-hydroxylases. Parameters include grid boxes centered on catalytic residues (e.g., Asp25 for HIV protease) .
  • MD Simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .
  • Free Energy Calculations: MM-PBSA/GBSA estimate ΔG binding, correlating with experimental IC₅₀ values .

Q. How are contradictions in crystallographic data resolved during refinement?

Methodological Answer:

  • Twinning Analysis: SHELXL detects twinning fractions via Hooft or Flack parameters, applying TWIN/BASF commands for refinement .
  • Disorder Modeling: PART and SUMP instructions in SHELXL partition disordered atoms (e.g., rotating tert-butyl groups) .
  • Data Merging: SCALE instructions in SHELXL correct for absorption or decay effects in high-throughput datasets .

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